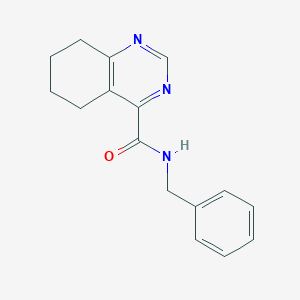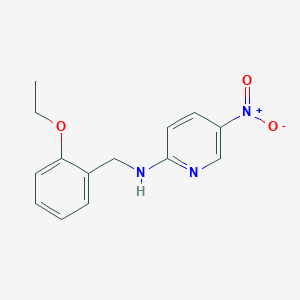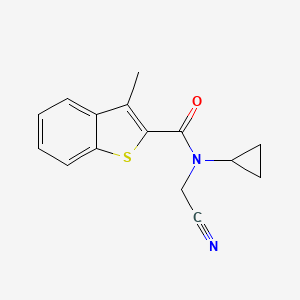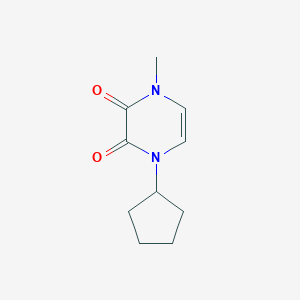
1,2-Dimethyl-5-oxoproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-Substituted 4-Amino-5-oxoprolines has been achieved by nucleophilic substitution of bromine in dimethyl (2 S ,4 RS )-4-bromo- N -phthaloylglutamate followed by isolation of the predominant (2 S ,4 S )-diastereomer and removal of protecting groups .Molecular Structure Analysis
Structural bioinformatics analysis of four putative PxpA structures revealed that PxpA adopts a non-canonical TIM barrel fold with well-characterized TIM barrel enzyme features .Chemical Reactions Analysis
The 5-oxoprolinase is one of the six key enzymes in the γ-glutamyl cycle that is involved in the biosynthetic pathway of glutathione (GSH, an antioxidative tripeptide counteracting the oxidative stress) .Physical And Chemical Properties Analysis
The molecular formula of 1,2-Dimethyl-5-oxoproline is C7H11NO3 . It has a molecular weight of 157.167 Da .Scientific Research Applications
Progesterone Receptor Modulators
1,2-Dimethyl-5-oxoproline derivatives have been explored for their potential in developing new progesterone receptor modulators. These compounds are of interest in female healthcare, including contraception, treatment of fibroids, endometriosis, and certain breast cancers. The structural modifications in this chemical class can switch the functional response between agonist and antagonist properties of the progesterone receptor, demonstrating the significance of the dimethyl substitution for controlling functional responses (Fensome et al., 2008).
Enzymatic Studies on 5-Oxoprolinase
Research on bacterial 5-oxoprolinase, which involves this compound derivatives, has provided evidence of an intermediate in the enzyme's catalytic process. These studies have contributed to understanding the enzyme's role in coupling ATP hydrolysis with the decyclization of 5-oxoproline to glutamate, highlighting the importance of this compound in enzymatic reactions and potential therapeutic applications (Seddon & Meister, 1986).
Anion Binding and Membrane Transport
Amidopyrroles, including this compound derivatives, have been used in creating anion receptors and sensors. These compounds exhibit selective oxo-anion complexation properties, making them suitable for developing receptors for ion-pairs and in membrane transport agents for HCl, showcasing their utility in chemical sensing and transport applications (Gale, 2005).
Antimycobacterial Agents
Novel pyrrole analogs, including those derived from this compound, have been synthesized and studied for their antimycobacterial properties. These compounds have shown promise as potential antimycobacterial agents, contributing to the fight against tuberculosis and other mycobacterial infections (Joshi et al., 2017).
Antioxidant Pathway Activation
Studies have also revealed the potential of this compound derivatives in activating the Nrf2 antioxidant pathway, offering insights into neuroprotective effects in neuroinflammation. This activation could provide a novel therapeutic approach to treating neurodegenerative conditions by enhancing cellular resistance to oxidative stress (Linker et al., 2011).
Mechanism of Action
Target of Action
The primary target of 1,2-Dimethyl-5-oxoproline is the enzyme 5-oxoprolinase . This enzyme is a part of the γ-glutamyl cycle and plays a crucial role in the metabolism of glutathione . In particular, 5-oxoprolinase catalyzes the conversion of 5-oxoproline to glutamate .
Mode of Action
This compound interacts with its target, 5-oxoprolinase, by serving as a substrate for the enzyme . The enzyme catalyzes the decyclization of 5-oxoproline (including its derivatives like this compound) to form glutamate . This reaction is ATP-dependent, meaning it requires energy derived from the hydrolysis of ATP .
Biochemical Pathways
The action of this compound affects the γ-glutamyl cycle, a series of reactions involved in the metabolism of glutathione . Glutathione is an important antioxidant in cells that prevents damage to cellular components caused by reactive oxygen species. By serving as a substrate for 5-oxoprolinase, this compound contributes to the production of glutamate, a key component of glutathione .
Pharmacokinetics
It’s worth noting that the bioavailability of a compound can be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the γ-glutamyl cycle. By serving as a substrate for 5-oxoprolinase, it contributes to the production of glutamate . This can potentially influence the levels of glutathione, an important antioxidant, in the cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect enzyme activity and thus the compound’s interaction with its target, 5-oxoprolinase . Additionally, factors such as temperature and the presence of other molecules can also impact the compound’s stability and action .
Biochemical Analysis
Biochemical Properties
1,2-Dimethyl-5-oxoproline is involved in the γ-glutamyl cycle . This cycle is crucial for the metabolism of glutamate, a non-essential amino acid that can be synthesized in the body through distinct metabolic pathways . Glutamate is synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . The enzymes, proteins, and other biomolecules that this compound interacts with include 5-oxoprolinase, a member of the γ-glutamyl cycle .
Cellular Effects
The cellular effects of this compound are primarily observed in the context of heart failure. Depletion of 5-oxoprolinase, which scavenges 5-oxoproline, leads to elevated levels of 5-oxoproline and oxidative stress . Overexpression of 5-oxoprolinase, on the other hand, improves cardiac function after ischemic injury .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with 5-oxoprolinase. This enzyme catalyzes the conversion of 5-oxoproline to L-glutamate . The process involves binding interactions with the enzyme, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can lead to changes in cellular function. For instance, in the context of heart failure, the depletion of 5-oxoprolinase leads to an increase in 5-oxoproline and oxidative stress . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a murine model for heart failure, higher levels of 5-oxoproline were observed in knockout mice compared to wild-type littermates .
Metabolic Pathways
This compound is involved in the γ-glutamyl cycle . This cycle is crucial for the metabolism of glutamate, a non-essential amino acid that can be synthesized in the body through distinct metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. It is known that 5-oxoproline, from which this compound is derived, is transported via the monocarboxylate transporter SLC16A1 .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Given its involvement in the γ-glutamyl cycle and its role in glutamate metabolism, it is likely to be found in the cytoplasm where these processes occur .
properties
IUPAC Name |
1,2-dimethyl-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(6(10)11)4-3-5(9)8(7)2/h3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGWRHWPWBJGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid](/img/structure/B2681769.png)
![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2681772.png)


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B2681777.png)




![3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2681783.png)
![6-[4-(Benzenesulfonyl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2681784.png)


![2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2681792.png)